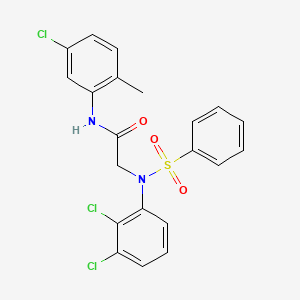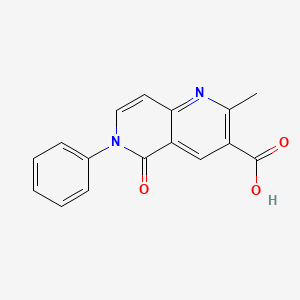
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AFPG, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential in the field of drug development due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a high degree of stability. However, there are also limitations to its use. N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, it may have limited solubility in certain solvents, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of new drugs based on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Researchers are exploring the potential of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide derivatives for use in cancer and inflammatory disease treatment. Additionally, there is ongoing research on the mechanism of action of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which could provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, or N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, is a promising compound for use in scientific research. Its unique structure and properties make it a potential candidate for the development of new drugs for cancer and inflammatory diseases. While there are still limitations to its use, ongoing research on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to new breakthroughs in the field of drug development.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of N-allylglycine with 2-fluorobenzylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is purified through recrystallization to obtain N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in its pure form.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in the development of new drugs. It has been found to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(16-11-7-6-10-15(16)18)24(22,23)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAPFYLIVCPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)

![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)
![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)

![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)